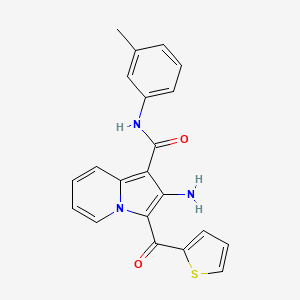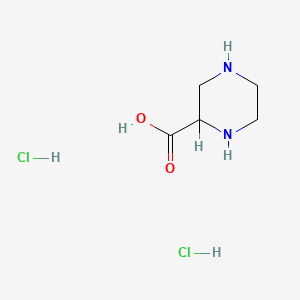![molecular formula C9H11N3O6S B2698556 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid CAS No. 872319-69-2](/img/structure/B2698556.png)
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is a compound with the CAS Number: 872319-69-2 . It has a molecular weight of 289.27 and its IUPAC name is 3-[4-(aminosulfonyl)-2-nitroanilino]propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of nitro compounds like “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by the oxidation of primary amines .Molecular Structure Analysis
The InChI code for “3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” is 1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
“3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid” has a melting point of 125-126 degrees . The compound is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Detoxification by Ruminal Microorganisms :
- Research has shown that nitro toxins like 3-nitro-1-propionic acid, which are similar in structure to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, are detoxified by ruminal microorganisms. This process is crucial for ruminant animals to develop tolerance to plants containing these toxins. The microorganisms convert these nitro groups to other forms such as beta-alanine and 3-amino-1-propanol (Anderson, Rasmussen, & Allison, 1993).
Synthesis of Optically Active α-Amino Acid Derivatives :
- The compound has been used in reactions to synthesize optically active α-amidoalkylphenyl sulfones, which in turn are used to prepare optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are significant in the preparation of biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).
Study of Organic Acids through Chromatography :
- The compound's analogs have been studied using paper chromatography, contributing to the understanding of the structural relationships of organic acids. This research helps in predicting the number of carboxyl groups and other substituents like alkyl, aryl, amino, hydroxy in organic acids (Howe, 1960).
Copper-Catalyzed Synthesis of Sulfonamides :
- Nitroarenes, related to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in copper-catalyzed reactions to produce sulfonamides, an important class of compounds with various applications including pharmaceuticals (Wang, Yang, Kuang, Liu, Fan, & Wu, 2020).
Synthesis of Tryptophan Precursors :
- Derivatives of nitrophenyl compounds, similar to 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid, have been used in synthesizing precursors for tryptophan, an essential amino acid. This is important for the development of new synthetic routes for amino acids (Tanaka, Yasuo, & Torii, 1989).
Enantioselective Synthesis Using Yeast Reductase :
- The compound's structural analogs have been used in enantioselective synthesis of chiral intermediates for antidepressant drugs. This involves using microbial reductases for specific stereoselective reductions (Choi, Choi, Kim, Uhm, & Kim, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(2-nitro-4-sulfamoylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNKYDXGJZBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)

![1-(4-Methoxyphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2698488.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2698490.png)
![3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2698491.png)

![(E)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylethenesulfonamide](/img/structure/B2698494.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-[(3-methylphenyl)meth yl]-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
